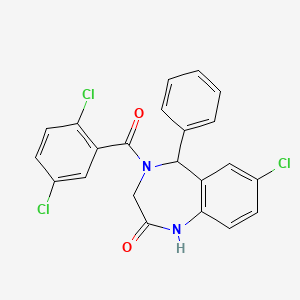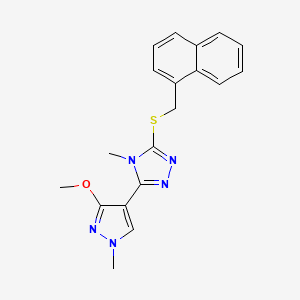
3-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4-methyl-5-((naphthalen-1-ylmethyl)thio)-4H-1,2,4-triazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4-methyl-5-((naphthalen-1-ylmethyl)thio)-4H-1,2,4-triazole is a useful research compound. Its molecular formula is C19H19N5OS and its molecular weight is 365.46. The purity is usually 95%.
BenchChem offers high-quality 3-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4-methyl-5-((naphthalen-1-ylmethyl)thio)-4H-1,2,4-triazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4-methyl-5-((naphthalen-1-ylmethyl)thio)-4H-1,2,4-triazole including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Chemical Properties
Pyrazole and 1,2,4-triazole derivatives are crucial for modern medicine and pharmacy due to their significant pharmacological potential and chemical versatility. Research conducted by Fedotov, Hotsulia, and Panasenko (2022) highlights the strategic role of these derivatives in creating substances with a specific type of activity. Their study on the synthesis and properties of related compounds emphasizes the scientific attractiveness of creating condensed systems that involve 1,2,4-triazole, promising for developing new drugs with targeted biological activity (Fedotov et al., 2022).
Biological and Pharmacological Potential
Antifungal and Antimicrobial Properties : The synthesis of triazole derivatives has shown promise in molecular docking studies for potential antifungal activity. The research indicates a significant level of interaction with biological targets such as 14α-demethylase lanosterol, suggesting these compounds could be explored further for antifungal applications (Fedotov et al., 2022).
Antioxidant and Anticancer Activity : Compounds bearing the naphthalene moiety and integrated into 1,2,4-triazole frameworks have demonstrated potent antioxidant and anticancer activities. Research by Tumosienė et al. (2020) on novel derivatives has shown these compounds to exhibit significant cytotoxic effects against cancer cell lines, along with higher antioxidant activity compared to well-known antioxidants like ascorbic acid. This suggests a promising avenue for the development of new cancer therapies and antioxidant agents (Tumosienė et al., 2020).
Material Science Applications
The integration of 1,2,4-triazole and pyrazole rings into polymers and materials has also been explored. For instance, Jin et al. (2008) have worked on synthesizing polymers containing the triazole moiety through reversible addition-fragmentation chain transfer (RAFT) polymerization. This research opens up new possibilities in creating materials with specific properties, such as coordination with metal ions for enhanced fluorescence or catalytic activity (Jin et al., 2008).
properties
IUPAC Name |
3-(3-methoxy-1-methylpyrazol-4-yl)-4-methyl-5-(naphthalen-1-ylmethylsulfanyl)-1,2,4-triazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N5OS/c1-23-11-16(18(22-23)25-3)17-20-21-19(24(17)2)26-12-14-9-6-8-13-7-4-5-10-15(13)14/h4-11H,12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBJHULKGPPZWIO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)OC)C2=NN=C(N2C)SCC3=CC=CC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

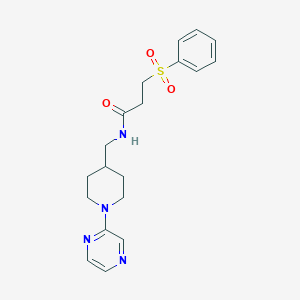
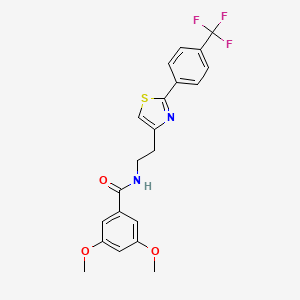
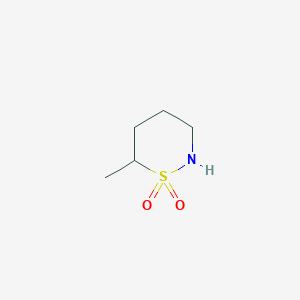
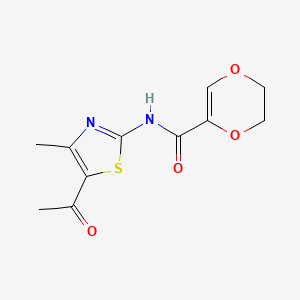

![Tert-butyl 7-(methylsulfonimidoyl)-5-azaspiro[3.4]octane-5-carboxylate](/img/structure/B2799334.png)
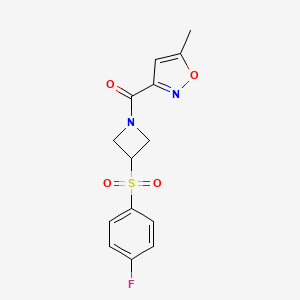
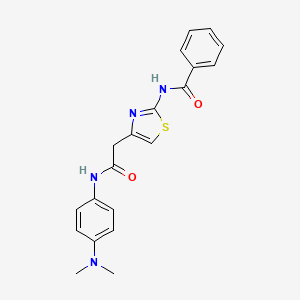
![1-isopentyl-7,9-dimethyl-3-phenyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2799337.png)
![6-(4-(2-fluorophenyl)piperazine-1-carbonyl)-1,3-dimethylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2799338.png)


![2-chloro-N-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1-methyl-1H-pyrazol-5-yl}benzamide](/img/structure/B2799341.png)
